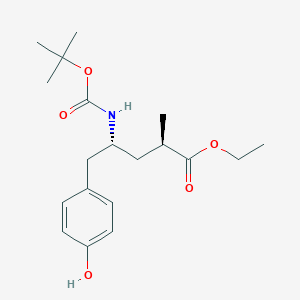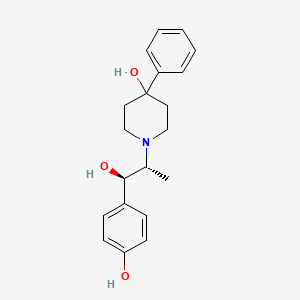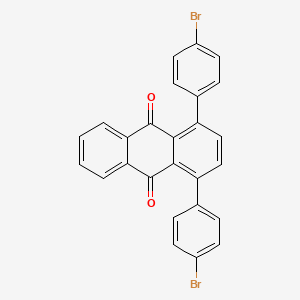![molecular formula C45H36N2O2 B15250130 1-(2-{Bis[4-(diphenylamino)phenyl]methyl}-5-hydroxyphenyl)ethan-1-one CAS No. 59852-61-8](/img/structure/B15250130.png)
1-(2-{Bis[4-(diphenylamino)phenyl]methyl}-5-hydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bis(4-(diphenylamino)phenyl)methyl)-5-hydroxyphenyl)ethanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central ethanone group bonded to a hydroxyphenyl and a bis(diphenylamino)phenyl group, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bis(4-(diphenylamino)phenyl)methyl)-5-hydroxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-(diphenylamino)benzaldehyde with 5-hydroxyacetophenone under acidic conditions to form the intermediate, followed by further reactions to introduce the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bis(4-(diphenylamino)phenyl)methyl)-5-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-(Bis(4-(diphenylamino)phenyl)methyl)-5-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(2-(Bis(4-(diphenylamino)phenyl)methyl)-5-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and material properties. For instance, its ability to undergo oxidation and reduction reactions makes it a valuable tool in studying redox biology and developing redox-active materials.
Comparison with Similar Compounds
Similar Compounds
- 1,2-bis(4-(diphenylamino)phenyl)ethane-1,2-dione
- 1,2-bis(4-(diphenylamino)phenyl)ethane-1,2-dione
Uniqueness
1-(2-(Bis(4-(diphenylamino)phenyl)methyl)-5-hydroxyphenyl)ethanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxy and ethanone groups provide versatile sites for chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
59852-61-8 |
|---|---|
Molecular Formula |
C45H36N2O2 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
1-[2-[bis[4-(N-phenylanilino)phenyl]methyl]-5-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C45H36N2O2/c1-33(48)44-32-42(49)30-31-43(44)45(34-22-26-40(27-23-34)46(36-14-6-2-7-15-36)37-16-8-3-9-17-37)35-24-28-41(29-25-35)47(38-18-10-4-11-19-38)39-20-12-5-13-21-39/h2-32,45,49H,1H3 |
InChI Key |
BBYPDIKYUXXZAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)C(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



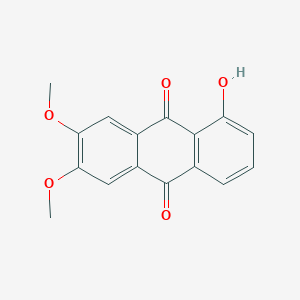

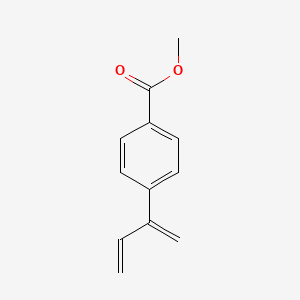
![(2'R,3S)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B15250073.png)
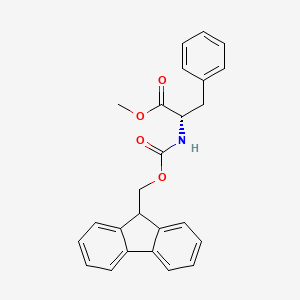
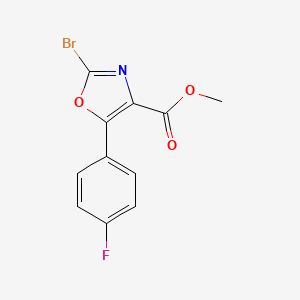

![2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
